molecular formula C13H16N2S2 B13478753 2-((Piperidin-4-ylmethyl)thio)benzo[d]thiazole

2-((Piperidin-4-ylmethyl)thio)benzo[d]thiazole

Cat. No.: B13478753
M. Wt: 264.4 g/mol
InChI Key: GHMYEDJMJGWFHM-UHFFFAOYSA-N
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Description

2-((Piperidin-4-ylmethyl)thio)benzo[d]thiazole is a chemical compound that belongs to the class of benzothiazoles It is characterized by the presence of a piperidine ring attached to a benzothiazole moiety through a thioether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Piperidin-4-ylmethyl)thio)benzo[d]thiazole typically involves the reaction of 2-mercaptobenzothiazole with piperidine derivatives. One common method includes the nucleophilic substitution reaction where 2-mercaptobenzothiazole reacts with piperidin-4-ylmethyl chloride under basic conditions to form the desired product . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the thioether bond.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

2-((Piperidin-4-ylmethyl)thio)benzo[d]thiazole can undergo various chemical reactions, including:

    Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced under specific conditions to modify the benzothiazole ring or the piperidine moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nitrating agents.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced benzothiazole derivatives.

    Substitution: Halogenated, nitrated benzothiazole derivatives.

Scientific Research Applications

2-((Piperidin-4-ylmethyl)thio)benzo[d]thiazole has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 2-((Piperidin-4-ylmethyl)thio)benzo[d]thiazole is not fully understood. it is believed to exert its effects by interacting with specific molecular targets, such as enzymes or receptors, through its benzothiazole and piperidine moieties. These interactions can modulate various biological pathways, leading to the observed biological activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((Piperidin-4-ylmethyl)thio)benzo[d]thiazole is unique due to its specific thioether linkage, which can influence its chemical reactivity and biological activity

Properties

Molecular Formula

C13H16N2S2

Molecular Weight

264.4 g/mol

IUPAC Name

2-(piperidin-4-ylmethylsulfanyl)-1,3-benzothiazole

InChI

InChI=1S/C13H16N2S2/c1-2-4-12-11(3-1)15-13(17-12)16-9-10-5-7-14-8-6-10/h1-4,10,14H,5-9H2

InChI Key

GHMYEDJMJGWFHM-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1CSC2=NC3=CC=CC=C3S2

Origin of Product

United States

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